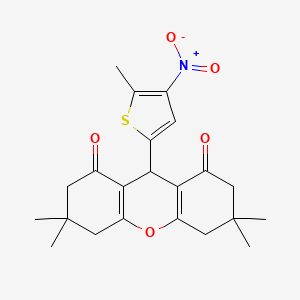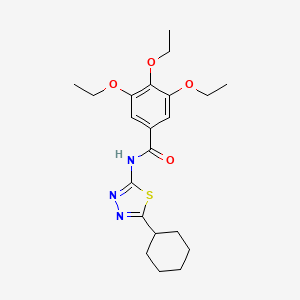![molecular formula C22H26N6O3 B3446641 2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B3446641.png)
2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate
Übersicht
Beschreibung
2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AX-024 or AX-024 hydrochloride and belongs to the class of small molecule inhibitors of T cell co-stimulation.
Wirkmechanismus
The mechanism of action of 2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate involves the inhibition of T cell co-stimulation by blocking the interaction between CD28 and B7 ligands. This interaction is essential for the activation and proliferation of T cells, and its inhibition leads to the suppression of the immune response. Moreover, this compound has been shown to selectively inhibit the co-stimulation of effector T cells while sparing the co-stimulation of regulatory T cells, which plays a critical role in maintaining immune homeostasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate have been extensively studied in vitro and in vivo. This compound has been shown to inhibit T cell activation and proliferation, cytokine production, and migration. Moreover, this compound has been shown to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy. However, the long-term effects of this compound on the immune system and other physiological processes are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate in lab experiments include its high selectivity for T cell co-stimulation, its potential therapeutic applications in various diseases, and its ability to enhance the anti-tumor immune response. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method, its limited solubility in aqueous solutions, and its potential toxicity.
Zukünftige Richtungen
The future directions of 2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate include its further optimization as a therapeutic agent for autoimmune diseases, transplant rejection, and cancer. Moreover, the long-term effects of this compound on the immune system and other physiological processes need to be studied in detail. Furthermore, the potential combination of this compound with other immunotherapeutic agents needs to be explored to enhance its efficacy in cancer immunotherapy. Lastly, the development of novel synthesis methods to increase the yield and solubility of this compound is essential for its further application in scientific research.
Conclusion
In conclusion, 2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications in various diseases, including autoimmune diseases, transplant rejection, and cancer. This compound inhibits T cell co-stimulation by blocking the interaction between CD28 and B7 ligands, leading to the suppression of the immune response. Moreover, this compound has been shown to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy. However, the long-term effects of this compound on the immune system and other physiological processes are still unknown, and further studies are required to optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, transplant rejection, and cancer. This compound has been shown to inhibit T cell activation and proliferation, which plays a crucial role in the pathogenesis of autoimmune diseases and transplant rejection. Moreover, the inhibition of T cell co-stimulation has been shown to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy.
Eigenschaften
IUPAC Name |
2-[5-(1-acetamidocyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-16(29)24-22(12-5-2-6-13-22)20-25-26-27-28(20)14-15-31-21(30)23-19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-11H,2,5-6,12-15H2,1H3,(H,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXZFSDEUSOFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C2=NN=NN2CCOC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(1-acetamidocyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3446585.png)
![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446592.png)
![4-fluoro-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3446595.png)
![3,5-dimethoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3446604.png)
![4-[(4-bromo-5-ethyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B3446611.png)
![2,2'-[(5-methyl-4-nitro-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3446618.png)

![2-amino-4-(4-bromo-5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B3446623.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-methylquinoline-2-carboxamide](/img/structure/B3446630.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3446660.png)
![N-[3-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3446674.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B3446676.png)